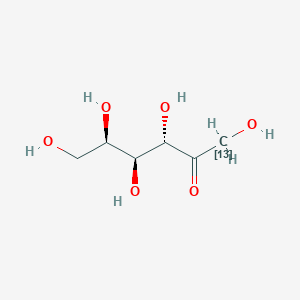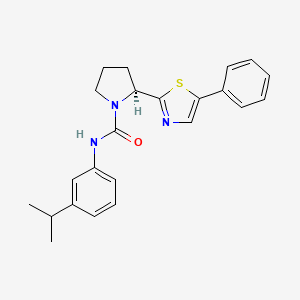
TRPV1 antagonist 3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TRPV1 antagonist 3: is a compound that inhibits the activity of the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel that plays a crucial role in the sensation of pain and heat. It is activated by various stimuli, including capsaicin, heat, and protons. TRPV1 antagonists are being studied for their potential to treat chronic pain and other conditions related to TRPV1 activation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of TRPV1 antagonist 3 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically involves the use of polar aprotic solvents and bases such as sodium to facilitate selective reactions . Specific details on the reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods to multi-kilogram scales. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: TRPV1 antagonist 3 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary but often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Applications De Recherche Scientifique
Chemistry: In chemistry, TRPV1 antagonist 3 is used as a tool to study the structure and function of TRPV1 channels. It helps in understanding the binding sites and activation mechanisms of these channels .
Biology: In biological research, this compound is used to investigate the role of TRPV1 in various physiological and pathological processes, including pain sensation, inflammation, and neurodegenerative diseases .
Medicine: In medicine, this compound is being explored as a potential therapeutic agent for treating chronic pain, neuropathic pain, and other conditions associated with TRPV1 activation .
Industry: In the pharmaceutical industry, this compound is used in drug development and screening assays to identify new compounds with similar or improved efficacy .
Mécanisme D'action
TRPV1 antagonist 3 exerts its effects by binding to the TRPV1 channel and inhibiting its activation. This prevents the influx of cations, such as calcium, into the cell, thereby reducing the sensation of pain and heat. The molecular targets of this compound include the binding sites on the TRPV1 channel, which are involved in its activation by various stimuli .
Comparaison Avec Des Composés Similaires
Capsazepine: The first competitive TRPV1 antagonist described, used as a reference compound in TRPV1 research.
AMG9810: Another TRPV1 antagonist with similar properties and applications.
Iodoresiniferatoxin: A potent TRPV1 antagonist with a different chemical structure.
Uniqueness: TRPV1 antagonist 3 is unique in its specific binding affinity and selectivity for the TRPV1 channel. It offers distinct advantages in terms of potency and efficacy compared to other TRPV1 antagonists, making it a valuable tool in both research and therapeutic applications .
Propriétés
Formule moléculaire |
C23H25N3OS |
|---|---|
Poids moléculaire |
391.5 g/mol |
Nom IUPAC |
(2S)-2-(5-phenyl-1,3-thiazol-2-yl)-N-(3-propan-2-ylphenyl)pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C23H25N3OS/c1-16(2)18-10-6-11-19(14-18)25-23(27)26-13-7-12-20(26)22-24-15-21(28-22)17-8-4-3-5-9-17/h3-6,8-11,14-16,20H,7,12-13H2,1-2H3,(H,25,27)/t20-/m0/s1 |
Clé InChI |
CZISSZWUQQBGMU-FQEVSTJZSA-N |
SMILES isomérique |
CC(C)C1=CC(=CC=C1)NC(=O)N2CCC[C@H]2C3=NC=C(S3)C4=CC=CC=C4 |
SMILES canonique |
CC(C)C1=CC(=CC=C1)NC(=O)N2CCCC2C3=NC=C(S3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzamide, N-[1,2-dihydro-2-(4-methoxyphenyl)-1-oxopyrido[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-4-yl]-](/img/structure/B12405414.png)
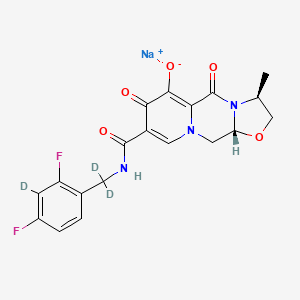
![2-[(2S)-1-prop-2-enoyl-4-[7-[8-(trideuteriomethyl)naphthalen-1-yl]-2-[[(2S)-1-(trideuteriomethyl)pyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperazin-2-yl]acetonitrile](/img/structure/B12405418.png)


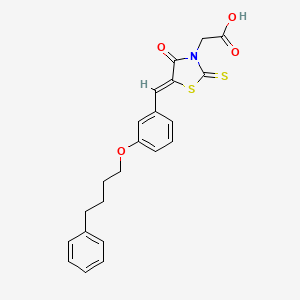


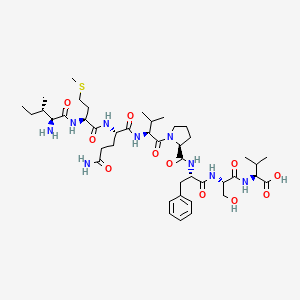
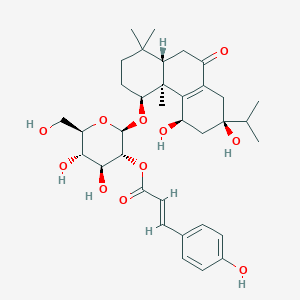


![(1R,3Z,7E,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene](/img/structure/B12405479.png)
